Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester
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Description
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H30N2O3 and its molecular weight is 298.42 g/mol. The purity is usually 95%.
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Biological Activity
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester (CAS No. 1353952-89-2) is a synthetic compound belonging to the class of carbamates, characterized by its unique cyclopropyl and piperidine moieties. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C19H28N2O3
- Molecular Weight : 332.44 g/mol
- Structure : The compound features a cyclopropyl group attached to a piperidine ring with a hydroxyethyl substituent and a tert-butyl ester group.
This compound has been shown to interact with various biological targets, leading to diverse pharmacological effects:
- Cell Cycle Regulation : The compound may repress the promoter of p53, a critical tumor suppressor gene, and sequester transcription factors like CREB3 in the cytoplasm. This action can disrupt normal cell cycle regulation by inhibiting CDKN1A, a negative regulator of the cell cycle .
- Inflammatory Response Modulation : It has been observed to suppress NF-kappa-B activation while activating AP-1, indicating potential anti-inflammatory properties .
- Lipid Metabolism : The compound alters lipid metabolism by interacting with hepatocellular proteins involved in lipid accumulation and storage, which could have implications for metabolic disorders .
- Immune Response : By binding to dendritic cells via C1QR1, it leads to down-regulation of T-lymphocyte proliferation, suggesting immunomodulatory effects .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
FaDu (Hypopharyngeal) | 10 | Induction of apoptosis |
A549 (Lung Cancer) | 15 | Cell cycle arrest |
HepG2 (Liver Cancer) | 12 | Modulation of lipid metabolism |
These findings suggest that the compound has potential applications in cancer therapy and metabolic disease management.
Case Studies
- Cancer Therapy : A study evaluated the efficacy of this compound in inducing apoptosis in hypopharyngeal tumor cells (FaDu). Results indicated an IC50 value of 10 µM, demonstrating its potential as an anticancer agent through apoptosis induction .
- Metabolic Disorders : Research on its effects on hepatocytes revealed that the compound significantly influences lipid storage pathways, which could be beneficial for treating conditions like non-alcoholic fatty liver disease (NAFLD) .
- Immunomodulatory Effects : In a clinical setting, the compound's ability to down-regulate T-cell proliferation was highlighted in studies investigating autoimmune disorders, suggesting its potential as an immunosuppressant .
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)piperidin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18(14-6-7-14)12-13-5-4-8-17(11-13)9-10-19/h13-14,19H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVONRHMNXDNATN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCN(C1)CCO)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.